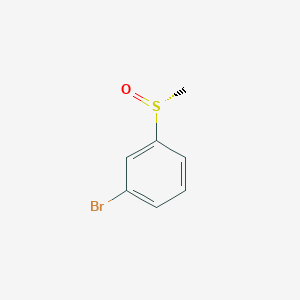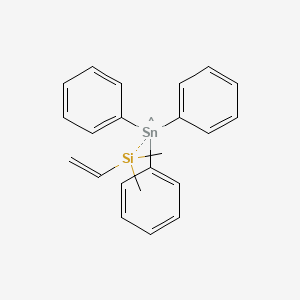
Triphenyl stannyl dimethyl vinyl silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl stannyl dimethyl vinyl silane: is an organosilicon compound that features a vinyl group attached to a silicon atom, which is further bonded to a dimethyl group and a triphenyl stannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Vinylsilane Synthesis: One common method involves the reaction of chlorosilanes with organomagnesium reagents under mild conditions.
Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Silanes can act as hydride donors in reduction reactions, converting aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Aqueous fluoride and peroxide.
Reduction: Hydrosilanes like chlorodiphenylsilane in the presence of catalysts such as indium chloride.
Substitution: Strong electrophiles like hydrobromic acid or hydroiodic acid.
Major Products:
Oxidation: Silanols.
Reduction: Alcohols.
Substitution: Halogenated silanes.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Used as a monomer or a coupling agent in the synthesis of polymers.
Surface Modification: Employed in modifying surfaces to enhance hydrophobicity or other desired properties.
Biology and Medicine:
Biofunctional Molecules: Utilized in the synthesis of hydrophobic building blocks for biofunctional molecules.
Industry:
Organometallic Complexes: Plays a role in the formation of organometallic complexes used in various industrial processes.
Mechanism of Action
Mechanism: The carbon-silicon bond in vinylsilanes is highly electron-releasing, stabilizing a positive charge in the β position through hyperconjugation. This property is exploited in electrophilic additions, where electrophiles bind to the carbon γ to the silyl group .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Vinylsilane: A simpler analog with a vinyl group attached to silicon.
Triphenylsilane: Lacks the vinyl group but shares the triphenylsilicon structure.
Tris(trimethylsilyl)silane: Known for its radical reducing properties.
Uniqueness: Triphenyl stannyl dimethyl vinyl silane stands out due to the combination of the vinyl group, which imparts reactivity, and the triphenyl stannyl group, which provides unique steric and electronic properties.
Properties
Molecular Formula |
C22H24SiSn |
|---|---|
Molecular Weight |
435.2 g/mol |
InChI |
InChI=1S/3C6H5.C4H9Si.Sn/c3*1-2-4-6-5-3-1;1-4-5(2)3;/h3*1-5H;4H,1H2,2-3H3; |
InChI Key |
OSDDJKHOWAJPID-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C=C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


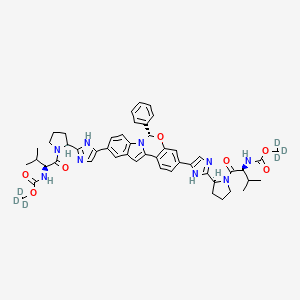
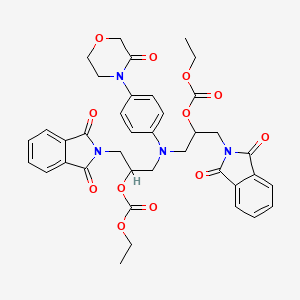
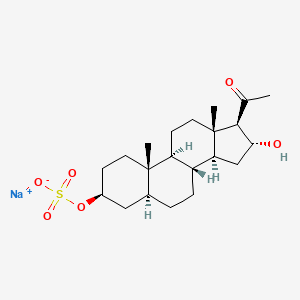
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
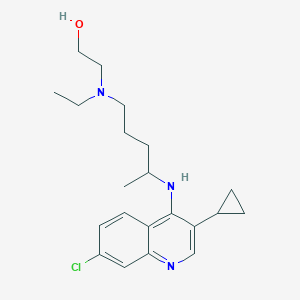
![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
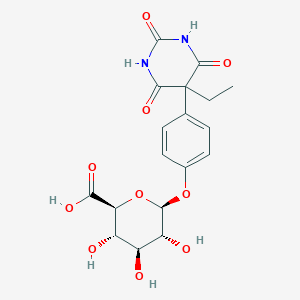
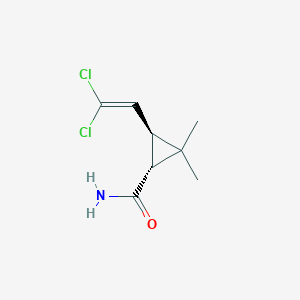
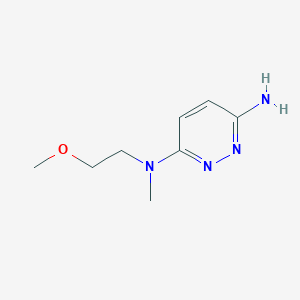
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)
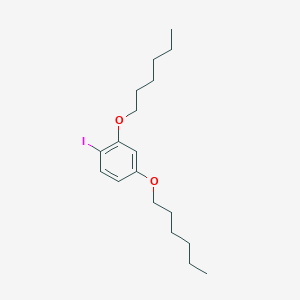

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
